molecular formula C15H14FN3O2 B297476 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione

Cat. No. B297476
M. Wt: 287.29 g/mol
InChI Key: QUUCGEMNZFWRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as DFP-1080 and belongs to the class of pyrrolidinedione derivatives. This compound has shown promising results in various studies, and its potential applications in the field of medicine and biochemistry have been extensively researched.

Mechanism of Action

The exact mechanism of action of DFP-1080 is not yet fully understood. However, it is believed to exert its effects by binding to the sigma-2 receptor, which is involved in various cellular processes, such as apoptosis and cell proliferation. By binding to this receptor, DFP-1080 may induce cell death in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
DFP-1080 has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been shown to have anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

DFP-1080 has several advantages as a research tool. It is a highly specific sigma-2 receptor ligand, which makes it a valuable tool for investigating the role of this receptor in various cellular processes. Additionally, it has been shown to have low toxicity, which makes it a safer alternative to other compounds that are commonly used in research.
However, there are also limitations to using DFP-1080 in lab experiments. Its synthesis requires expertise in organic chemistry, which may limit its accessibility to researchers who do not have a background in this field. Additionally, its high specificity for the sigma-2 receptor may limit its applications in research that involves other cellular processes.

Future Directions

There are several future directions for research on DFP-1080. One potential application is in the development of cancer treatments that target the sigma-2 receptor. Additionally, further research is needed to fully understand the mechanism of action of DFP-1080 and its potential applications in other areas of medicine and biochemistry. Finally, there is a need for the development of more efficient and accessible synthesis methods for DFP-1080 to make it more widely available to researchers.

Synthesis Methods

The synthesis of DFP-1080 involves a multistep process that requires expertise in organic chemistry. The initial step involves the reaction of 4-fluorophenylhydrazine with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid, which results in the formation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl) hydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to produce the final product, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione.

Scientific Research Applications

DFP-1080 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the sigma-2 receptor, which is a protein that is overexpressed in various types of cancer cells. This has led to investigations into the potential use of DFP-1080 as a cancer treatment.

properties

Product Name

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione

Molecular Formula

C15H14FN3O2

Molecular Weight

287.29 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C15H14FN3O2/c1-9-7-10(2)19(17-9)13-8-14(20)18(15(13)21)12-5-3-11(16)4-6-12/h3-7,13H,8H2,1-2H3

InChI Key

QUUCGEMNZFWRKK-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C

Canonical SMILES

CC1=CC(=NN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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